molecular formula C9H9ClO3 B1675960 MCPA CAS No. 94-74-6

MCPA

Cat. No.: B1675960
CAS No.: 94-74-6
M. Wt: 200.62 g/mol
InChI Key: WHKUVVPPKQRRBV-UHFFFAOYSA-N
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Description

MCPA is a widely used phenoxy herbicide introduced in 1945. It selectively controls broad-leaf weeds in pasture and cereal crops. The compound is known for its role as a synthetic auxin, which mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled growth and eventual death of the target plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MCPA typically involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base. The reaction proceeds via a straightforward substitution mechanism: [ \text{2-methyl-4-chlorophenol} + \text{ClCH}_2\text{CO}_2\text{H} + \text{base} \rightarrow \text{this compound} + \text{base} \cdot \text{HCl} ] This method is efficient and yields high purity products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

MCPA undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Table 1: Mechanism of Action Overview

MechanismDescription
AbsorptionMCPA is absorbed through leaf surfaces
TranslocationMoves to meristematic tissues causing growth disruption
SymptomsStem curl, leaf wilting, plant death

Commercial Uses

This compound is primarily utilized in agriculture as an herbicide. It is effective against a variety of broadleaf weeds such as thistles and docks while being selective enough to allow for the growth of grasses and certain legumes like clover at moderate application levels .

Table 2: Common Commercial Formulations of this compound

Brand NameRegionType
AgritoxGlobalLiquid
Weed-B-GoneNorth AmericaGranular
Verdone ExtraUKLiquid
TigrexAustraliaLiquid

Resistance Studies

Research has indicated that certain weed populations have developed resistance to this compound. A study on green pigweed (Amaranthus) found that resistance was not linked to altered absorption or translocation but rather to modifications in target site genes .

Key Findings from Resistance Studies

  • Absorption Rates : No significant differences in absorption rates between resistant and susceptible populations were observed.
  • Translocation : Similar translocation patterns were noted across populations.
  • Genetic Modifications : Unique genes associated with auxin response were downregulated in resistant populations, suggesting a genetic basis for resistance.

Environmental Impact and Safety

This compound is classified as a restricted-use pesticide in some regions due to its potential environmental impacts. Research continues into its toxicity levels and biodegradation pathways. While not considered highly toxic, this compound can form complexes with metal ions, increasing their bioavailability in soil systems .

Future Research Directions

Ongoing studies are focusing on:

  • Understanding the genetic mechanisms behind this compound resistance.
  • Evaluating the environmental fate of this compound and its breakdown products.
  • Exploring safer formulations that minimize ecological impact.

Mechanism of Action

The mechanism of action of MCPA involves its role as a synthetic auxin. It mimics the natural plant hormone indoleacetic acid (IAA), leading to uncontrolled cell division and growth. This results in the “growing to death” phenomenon observed in broad-leaf weeds. The compound targets specific molecular pathways involved in plant growth regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid (2,4-D)
  • 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T)
  • Mecoprop
  • Dicamba
  • Fenoprop

Uniqueness

MCPA is unique due to its specific substitution pattern, which provides selective herbicidal activity against broad-leaf weeds while being relatively safe for monocotyledonous crops. Its effectiveness at low concentrations and its role as a synthetic auxin make it a valuable tool in agricultural weed management .

Biological Activity

MCPA, or 4-chloro-2-methylphenoxyacetic acid, is a widely used herbicide known for its selective action against broadleaf weeds. This article explores its biological activity, including its mode of action, degradation pathways, toxicity, and clinical case studies.

Mode of Action

This compound functions primarily as a plant growth regulator by mimicking the action of the plant hormone auxin. This leads to:

  • Uncontrolled Growth : this compound is absorbed through the leaves and translocated to the plant's meristems, resulting in abnormal growth patterns such as stem curling and leaf wilting.
  • Target Plants : It predominantly affects dicotyledonous plants, causing eventual death due to uncontrolled growth processes .

Biodegradation Pathways

This compound undergoes microbial degradation in soil, which is crucial for its environmental impact assessment. Key points include:

  • Major Metabolite : The primary metabolite produced during this compound degradation is 4-chloro-2-methylphenol (MCP).
  • Degradation Mechanism : The degradation can occur through various enzymatic pathways, notably involving an α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene in soil microorganisms. This allows certain bacteria to utilize this compound as their sole carbon source .

Table 1: Degradation Pathways of this compound

PathwayResulting Compounds
Ether CleavageMCP + Acetic Acid
HydroxylationCloxifonac

Toxicity and Clinical Outcomes

This compound poisoning has been documented in various case studies, particularly in regions where it is commonly used. A notable study from Sri Lanka involved 181 patients with intentional self-poisoning:

  • Clinical Findings : Most patients exhibited mild symptoms with only one recorded death. Common symptoms included gastrointestinal distress and myalgias.
  • Creatine Kinase Activity : Elevated CK levels were noted in some patients, but overall correlation with this compound concentration was weak .

Table 2: Clinical Outcomes from this compound Poisoning

SymptomPercentage of Patients (%)
Minimal Toxicity85
Gastrointestinal IssuesVaried
MyalgiasNoted in some patients
Mortality Rate4.4

Research Findings on Biological Activity

Recent studies have evaluated the interactions of this compound with biological systems:

  • Acetylcholinesterase Inhibition : this compound exhibited a modest inhibitory effect on acetylcholinesterase activity, which is significant for understanding its neurotoxic potential.

Table 3: Inhibition of Acetylcholinesterase Activity

Compound% Inhibition ± S.D.
This compound12.9 ± 1.5
MecopropInactive
4-Chloro-2-methylphenol19.0 ± 0.7

Q & A

Basic Research Questions

Q. What experimental designs are recommended for studying MCPA sorption and desorption in agricultural soils?

Use randomized complete block designs with multiple replications to account for soil heterogeneity. For example, studies should collect soil samples (0–15 cm depth) from field plots under crop rotation (e.g., flax and durum wheat) and include controls for co-contaminants like phosphate or tetracycline . Replicate treatments (e.g., four replications) ensure statistical robustness, and isotopic labeling (e.g., ¹⁴C-MCPA) enables precise tracking of degradation pathways .

Q. How can this compound residues in environmental matrices like sediment be accurately quantified?

Optimize ultrasonic extraction with acidified acetonitrile, followed by cleanup using graphitized carbon black (GCB) and NH₂ cartridges. Employ UPLC-MS/MS with chromatographic adjustments (e.g., strengthening column-binding forces) to resolve retention-ionization trade-offs. Method validation should include spike recovery tests (80–108% recovery at 0.1–5 µg/kg) and RSD thresholds (<8.2%) .

Q. What are the primary microbial pathways for this compound degradation in soil?

Focus on oxygenase genes (e.g., tdfA-like genes) and transcript analysis combined with stable isotope probing (SIP) to identify active degraders. Earthworms enhance microbial activity by redistributing this compound into drilosphere habitats, where β-proteobacteria (e.g., Rhodoferax, Cupriavidus) dominate degradation .

Q. How do aerobic and anaerobic conditions influence this compound persistence?

this compound degrades rapidly in aerobic soils (half-life ~20 days) but persists in anaerobic environments (e.g., groundwater/sediments) with half-lives up to 2,000 days. Legacy contamination risks arise from remobilization during hydrological events .

Q. What statistical methods are suitable for analyzing this compound sorption data?

Fit adsorption isotherms to Langmuir or Freundlich models. For example, this compound adsorption on graphene-based adsorbents is driven by π-π interactions and weak O-C/H-C bonds, with Langmuir models showing better fit for competitive adsorption with co-contaminants like 2,4-D .

Advanced Research Questions

Q. How can contradictions in this compound mineralization data be resolved across studies?

Use ¹³C-labeled this compound in modified OECD 307 soil microcosms to isolate mineralization pathways. GC-C-IRMS analysis distinguishes ¹³CO₂ from microbial activity versus abiotic processes. For instance, ¹³C-MCPA anions mineralize preferentially over cations in mixed systems, resolving discrepancies in prior studies .

Q. What advanced modeling approaches quantify this compound transport in catchment systems?

Apply high-temporal-resolution monitoring to partition this compound loads into stormflow (72% contribution) and baseflow (12% contribution) pathways. Use mass-balance models to link legacy contamination from anaerobic zones to seasonal remobilization, validated by passive samplers (e.g., Chemcatcher®) .

Q. How do plant secondary metabolites (PSMs) enhance this compound biodegradation?

Syringic acid stimulates tdfA-like gene expression in β-proteobacteria, increasing this compound removal by 20–30% in rhizosphere soils. Combine GC-MS quantification with 16S rRNA sequencing to correlate degradation efficiency with microbial community shifts .

Q. What computational methods address equifinality in soil biogeochemical models for this compound?

Use Hessian eigenvalue analysis to identify sloppy parameters in reduced models. For example, 27-parameter models may lose sensitivity to 7 parameters during this compound dynamics, necessitating Monte Carlo Parallel Analysis (this compound) to optimize factor retention and avoid overfitting .

Q. How can multi-omics integrate into this compound degradation studies?

Pair metagenomics (for degradative gene identification) with metabolomics (e.g., intermediate compound tracking via UPLC-MS/MS). SIP-linked transcriptomics reveals active degraders, while proteomics confirms enzyme expression (e.g., oxygenases) .

Q. Data Interpretation and Reporting Guidelines

  • Comparative Analysis : Contrast findings with literature (e.g., Sattar & Paasivirta’s 1980 soil persistence data vs. recent isotopic studies) to highlight methodological advancements or environmental variability .
  • Limitations : Discuss detection limits (e.g., 0.1 µg/kg in sediment ) and model uncertainties (e.g., parameter equifinality ).
  • Implications : Link results to policy (e.g., regulating co-contaminants in herbicides) and bioremediation strategies (e.g., PSM amendments ).

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)acetic acid
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InChI

InChI=1S/C9H9ClO3/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
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InChI Key

WHKUVVPPKQRRBV-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)O
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Molecular Formula

C9H9ClO3
Record name MCPA
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DSSTOX Substance ID

DTXSID4024195
Record name 2-(4-Chloro-2-methylphenoxy)acetic acid
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Molecular Weight

200.62 g/mol
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Physical Description

White solid; [Hawley] Slightly beige solid; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
Record name 2-Methyl-4-chlorophenoxyacetic acid
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Solubility

Solubility: in water 270 g/l, methanol 340 g/l, benzene 1 g/l /2-Methyl-4-chlorophenoxyacetic acid sodium salt/, INSOL IN CARBON DISULFIDE; SOLUBILITY (G/100 ML): ETHER 77, ETHANOL 153, N-HEPTANE 0.5, TOLUENE 6.2, XYLENE 4.9, SOL IN CARBON TETRACHLORIDE, Free acid insol in water but sodium and amine salts are soluble, Sol in benzene, For more Solubility (Complete) data for 2-METHYL-4-CHLOROPHENOXYACETIC ACID (6 total), please visit the HSDB record page., Solubility in water: none
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Density

1.56 @ 25 °C/15.5 °C, Relative density (water = 1): 1.3
Record name 2-METHYL-4-CHLOROPHENOXYACETIC ACID
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Vapor Pressure

0.0000059 [mmHg], 5.90X10-6 mm Hg, Vapor pressure, Pa at 20 °C: (negligible)
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Impurities

The technical grade might contain 3-40% 6-chloro-2-methylphenoxyacetic acid. The hormone-type herbicide, commercial grade contains 4% of 4-chloro-o-cresol.
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Color/Form

White to light brown solid flakes, crystal powder or liquid., Plates from benzene or toluene, White crystalline solid (pure compd), Colorless crystalline solid (pure)

CAS No.

94-74-6, 3653-48-3
Record name (4-Chloro-2-methylphenoxy)acetic acid
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Record name Acetic acid, 2-(4-chloro-2-methylphenoxy)-
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Record name 2-METHYL-4-CHLOROPHENOXYACETIC ACID
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Melting Point

118-119 °C, Melting point: 115-117 °C /technical grade MCPA/, 113-119 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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